molecular formula C11H10N2O2 B595475 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile CAS No. 103495-05-2

2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Cat. No.: B595475
CAS No.: 103495-05-2
M. Wt: 202.213
InChI Key: LPDXGVPORUOEES-UHFFFAOYSA-N
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Description

2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H10N2O2 It is a derivative of naphthalene, characterized by the presence of a nitro group and a nitrile group on a tetrahydronaphthalene backbone

Preparation Methods

The synthesis of 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves the nitration of 5,6,7,8-tetrahydronaphthalene-1-carbonitrile. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is primarily related to its ability to undergo reduction and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes by generating reactive oxygen species or by binding to specific enzymes.

Comparison with Similar Compounds

2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can be compared with other similar compounds such as:

    5,6,7,8-Tetrahydro-2-naphthylamine: This compound has an amino group instead of a nitro group and is used in the synthesis of pharmaceuticals.

    2-Naphthalenol, 5,6,7,8-tetrahydro-: This compound has a hydroxyl group and is used in the production of fragrances and flavors.

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar to 5,6,7,8-Tetrahydro-2-naphthylamine, but with the amino group in a different position.

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

2-nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13(14)15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDXGVPORUOEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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